N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a phenyl group, and an ethoxybenzenesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with 4-ethoxybenzenesulfonyl chloride to form N-benzyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, Na2Cr2O7, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: NBS, halogenating agents, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-ethyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
- N-Benzyl-2-phenoxy-acetamide
- N-(2-benzoyl-phenyl)-2-phenoxy-acetamide
Uniqueness
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-21-13-15-22(16-14-21)30(27,28)25(20-11-7-4-8-12-20)18-23(26)24-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,24,26) |
InChI Key |
ZPSMIUSQIQRNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.